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molecular formula C4H6N8S2 B1211709 5,5'-Dithiobis(1-methyltetrazole) CAS No. 62671-38-9

5,5'-Dithiobis(1-methyltetrazole)

Cat. No. B1211709
M. Wt: 230.3 g/mol
InChI Key: FOTIRCKWBGLFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05882819

Procedure details

Within a flask having a capacity of 1000 ml, 5-mercapto-1-methyltetrazole of 1000 mmol is solved in methanol of 450 ml, and the solution thus formed is cooled by water bathing. Into the solution thus prepared, 34.5% hydrogen peroxide of 20 ml is dropped slowly. At several minutes after dropping, the reaction generates heat, thus creating precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:6]([CH3:7])[N:5]=[N:4][N:3]=1.O.OO>CO>[CH3:7][N:6]1[C:2]([S:1][S:1][C:2]2[N:6]([CH3:7])[N:5]=[N:4][N:3]=2)=[N:3][N:4]=[N:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=NN=NN1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Within a flask having
CUSTOM
Type
CUSTOM
Details
the solution thus formed
CUSTOM
Type
CUSTOM
Details
Into the solution thus prepared
WAIT
Type
WAIT
Details
At several minutes after dropping
TEMPERATURE
Type
TEMPERATURE
Details
the reaction generates heat

Outcomes

Product
Name
Type
Smiles
CN1N=NN=C1SSC1=NN=NN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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